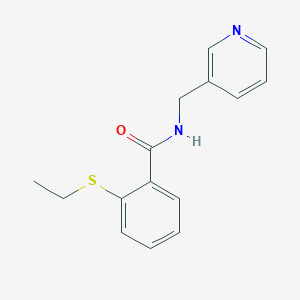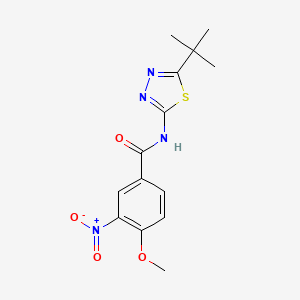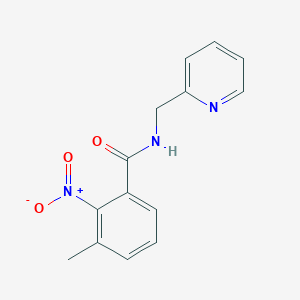![molecular formula C21H19N5O B5882256 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the receptor from phosphorylating downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to have a cytotoxic effect on cancer cells by inhibiting the activity of EGFR, which is overexpressed in many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the study of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the investigation of the role of EGFR in cancer stem cells, and the development of combination therapies that target multiple signaling pathways in cancer cells. The use of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone in combination with other chemotherapeutic agents or radiation therapy may enhance the efficacy of cancer treatment. Additionally, the development of novel drug delivery systems may improve the solubility and bioavailability of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone in vivo.
Métodos De Síntesis
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized using various methods, including the reaction between 4-methylacetophenone and 2-aminopyrimidine to form 4-(2-pyrimidinyl)-4-oxobut-2-enoic acid ethyl ester, which is then reacted with 4,6-dimethyl-2-aminopyrimidine and ammonium acetate to form 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone. Alternatively, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized using the reaction between 4-methylacetophenone and 2-aminopyrimidine to form 4-(2-pyrimidinyl)-4-oxobut-2-enoic acid ethyl ester, which is then reacted with 4,6-dimethyl-2-aminopyrimidine and sodium methoxide to form 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-8-10-16(11-9-13)19-24-18-7-5-4-6-17(18)20(27)26(19)25-21-22-14(2)12-15(3)23-21/h4-12H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPCUQZEVCDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=NC(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)





![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

